(R,R)-Jacobsen's catalyst

Vue d'ensemble

Description

Synthesis Analysis

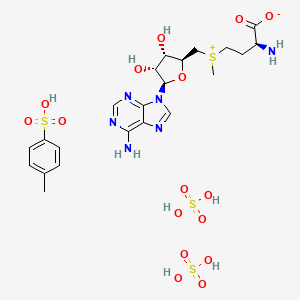

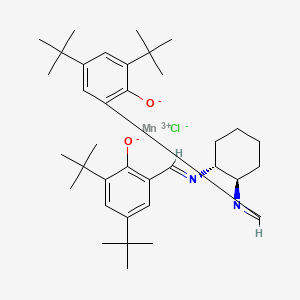

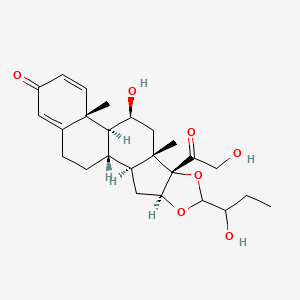

The synthesis of (R,R)-Jacobsen's catalyst involves the complexation of a metal, typically manganese or iron, with a chiral salen ligand. This process creates a metal center that is coordinated to the nitrogen atoms of the diamine and the oxygen atoms of the aldehyde components of the salen ligand. The chirality of the salen ligand is essential for the enantioselective properties of the catalyst.

Molecular Structure Analysis

The molecular structure of (R,R)-Jacobsen's catalyst features a central metal ion coordinated in a tetradentate manner to the salen ligand, forming a planar or slightly distorted octahedral geometry. This configuration stabilizes the metal center and provides a chiral environment that is essential for enantioselective catalysis.

Chemical Reactions and Properties

(R,R)-Jacobsen's catalyst is primarily used in asymmetric epoxidation reactions, where it facilitates the addition of an oxygen atom across the double bond of olefins to produce epoxides with high enantioselectivity. The catalyst is known for its high catalytic activity and ability to induce significant enantioselectivity in the products.

Physical Properties Analysis

The physical properties of (R,R)-Jacobsen's catalyst, such as solubility, melting point, and stability, are influenced by the nature of the metal center and the substituents on the salen ligand. These properties are crucial for its application in various solvent systems and reaction conditions.

Chemical Properties Analysis

Chemically, (R,R)-Jacobsen's catalyst exhibits remarkable stability under reaction conditions, retaining its chiral integrity and catalytic activity. Its chemical properties, including reactivity and selectivity, are influenced by the metal used in the complex and the electronic and steric effects of the ligand substituents.

For detailed scientific insights and specific examples related to the synthesis, structure, and applications of (R,R)-Jacobsen's catalyst in asymmetric synthesis, refer to the following sources:

Scarso, A., & Strukul, G. (2013). Transition-Metal–Catalyzed Stereoselective Oxidations in Drug and Natural Product Synthesis. (Scarso & Strukul, 2013).

Rose, E., Andrioletti, B., Zrig, S., & Quelquejeu-Ethève, M. (2005). Enantioselective epoxidation of olefins with chiral metalloporphyrin catalysts. (Rose et al., 2005).

Applications De Recherche Scientifique

Recycling and Reutilization : Jacobsen's catalyst is used for the catalytic oxidation of R-(+)-limonene and cis-ethyl cinnamate, and a method for its easy separation and reutilization has been developed. This approach retains the excellent catalytic properties of the catalyst (Cubillos, Montilla, & Correa, 2009).

Enantioselective Epoxidation : The catalyst has been immobilized onto various materials for the enantioselective epoxidation of olefins. Studies show its effectiveness in achieving high epoxide yield and enantiomeric excess (ee%) (Das, Silva, Carvalho, Pires, & Freire, 2009).

Heterogeneous Catalysis : Jacobsen's catalyst is used in heterogeneous catalytic processes for the oxidation of R-(+)-limonene, demonstrating efficient and selective results (Lobo, Guevara, & Romanelli, 2014).

Catalyst Stability and Performance : The stability and performance of (R,R)-Jacobsen's catalyst in various reactions, including the oxidation of R-(+)-limonene, have been studied, showing its robustness and effectiveness (Cubillos, Vásquez, & Correa, 2010).

Catalyst Immobilization and Application : Various studies have explored the immobilization of Jacobsen's catalyst on different supports for asymmetric epoxidation of alkenes, demonstrating its effectiveness and potential for reuse (Silva, Wilson, Clark, & Freire, 2006).

Mechanistic Investigations : Research has been conducted to understand the mechanism of oxygen transfer in reactions involving Jacobsen's catalyst, contributing to the understanding of its catalytic action (Bogaerts, Wouters, Van Der Voort, & Van Speybroeck, 2015).

Synthesis and Educational Use : Jacobsen's catalyst has been synthesized and used in educational settings, providing practical experience in enantioselective epoxidation reactions (Hanson, 2001).

Safety And Hazards

Like all chemicals, catalysts can pose safety hazards. These can include toxicity, flammability, and reactivity hazards. It’s important to handle catalysts with care and to follow all safety guidelines when using them.

Orientations Futures

The field of catalysis is constantly evolving, with ongoing research aimed at developing more efficient, selective, and sustainable catalysts. Future directions may include the development of catalysts that can operate under milder conditions, the use of renewable resources as feedstocks, and the design of catalysts that can perform multiple reactions simultaneously.

Propriétés

IUPAC Name |

2,4-ditert-butyl-6-[[(1R,2R)-2-[(3,5-ditert-butyl-2-oxidophenyl)methylideneamino]cyclohexyl]iminomethyl]phenolate;manganese(3+);chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H54N2O2.ClH.Mn/c1-33(2,3)25-17-23(31(39)27(19-25)35(7,8)9)21-37-29-15-13-14-16-30(29)38-22-24-18-26(34(4,5)6)20-28(32(24)40)36(10,11)12;;/h17-22,29-30,39-40H,13-16H2,1-12H3;1H;/q;;+3/p-3/t29-,30-;;/m1../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJVAWOSDJSQANR-SEILFYAJSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=C(C(=C1)C(C)(C)C)[O-])C=NC2CCCCC2N=CC3=C(C(=CC(=C3)C(C)(C)C)C(C)(C)C)[O-].[Cl-].[Mn+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)C1=CC(=C(C(=C1)C(C)(C)C)[O-])C=N[C@@H]2CCCC[C@H]2N=CC3=C(C(=CC(=C3)C(C)(C)C)C(C)(C)C)[O-].[Cl-].[Mn+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H52ClMnN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901028812 | |

| Record name | Jacobsen's catalyst | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901028812 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

635.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dark brown powder; [Sigma-Aldrich MSDS] | |

| Record name | (R,R)-Jacobsen's catalyst | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19130 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Product Name |

(R,R)-Jacobsen's catalyst | |

CAS RN |

138124-32-0, 149656-63-3 | |

| Record name | (N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediamine)manganese(III) chloride, (R,R)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0138124320 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediamine)manganese(III) chloride, (R,R)-rel- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0149656633 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Jacobsen's catalyst | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901028812 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Manganese, chloro[[2,2'-[(1R,2R)-1,2-cyclohexanediylbis[(nitrilo-κN)methylidyne]]bis[4,6-bis(1,1-dimethylethyl)phenolato-κO]](2-)]-, (SP-5-13) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.108.565 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (N,N'-BIS(3,5-DI-TERT-BUTYLSALICYLIDENE)-1,2-CYCLOHEXANEDIAMINE)MANGANESE(III) CHLORIDE, (R,R)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WPP775Y8PO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | (N,N'-BIS(3,5-DI-TERT-BUTYLSALICYLIDENE)-1,2-CYCLOHEXANEDIAMINE)MANGANESE(III) CHLORIDE, (R,R)-REL- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/45S483EOVD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1,4-Dioxaspiro[4.4]nonane,2,3,6-trimethyl-,[2R-[2-alpha-,3-bta-,5-alpha-(S*)]]-(9CI)](/img/no-structure.png)

![1H-indole-3-carbaldehyde 5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylhydrazone](/img/structure/B1141424.png)